![molecular formula C22H12ClN3O4S2 B5143306 2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B5143306.png)
2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione
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Overview
Description
2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a chloronitrophenyl group, and an isoindole-1,3-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Chloronitrophenyl Group: The chloronitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chloronitrobenzene derivative reacts with a nucleophile.
Formation of the Isoindole-1,3-dione Moiety: This step involves the condensation of phthalic anhydride with a primary amine to form the isoindole-1,3-dione structure.
Final Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the chloronitrophenyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry protocols to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Biological Research: It is used in studies related to the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and polymer additives.
Materials Science: It is investigated for its potential use in the development of photochromic materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound acts as a ligand for dopamine receptors, particularly the D2 receptor, modulating its activity and potentially exerting antipsychotic effects.
β-Amyloid Aggregation: It inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione Derivatives: These compounds share the isoindole-1,3-dione moiety and are studied for their biological activities and applications in medicinal chemistry.
Benzothiazole Derivatives: Compounds with the benzothiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione is unique due to its combination of structural features, which confer a distinct set of chemical reactivities and biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3O4S2/c23-16-6-3-7-18(26(29)30)15(16)11-31-22-24-17-9-8-12(10-19(17)32-22)25-20(27)13-4-1-2-5-14(13)21(25)28/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNGFVDCGKDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=C(C=CC=C5Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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